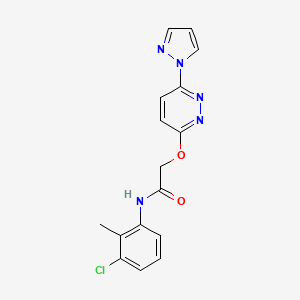

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide

Beschreibung

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide features a pyridazine core substituted at the 3-position with an ether-linked pyrazole moiety and an acetamide group connected to a 3-chloro-2-methylphenyl ring. Pyridazine derivatives are recognized for their diverse pharmacological and agrochemical activities, including antimicrobial, anti-inflammatory, and herbicidal properties .

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-11-12(17)4-2-5-13(11)19-15(23)10-24-16-7-6-14(20-21-16)22-9-3-8-18-22/h2-9H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTAEZLLHSBBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the pyrazole and pyridazine rings. The key steps include:

Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of Pyridazine Ring: This involves the cyclization of a dihydrazide with a suitable dicarbonyl compound.

Coupling Reaction: The pyrazole and pyridazine rings are then coupled using a suitable linker, such as an ether or amide bond.

Chlorination: The phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored as a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Wirkmechanismus

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Comparisons:

Pyridazine vs. Pyridazinone/Pyrrolidine Hybrids: The target compound’s pyridazine core differentiates it from pyridazinone-pyrrolidine hybrids (e.g., EP 4 139 296 B1), which exhibit enhanced solubility due to the ketone group but may sacrifice metabolic stability .

Acetamide Linkage: Unlike metazachlor, which uses a bis-alkylated acetamide for herbicidal activity, the target’s mono-alkylated acetamide with a chloro-methylphenyl group may reduce soil persistence while retaining target affinity .

Hydrogen-Bonding Patterns : The dihydro-pyrazol analog () forms R₂²(10) hydrogen-bonded dimers via N–H∙∙∙O interactions, a feature likely shared by the target compound, influencing crystal packing and solubility .

Research Findings and Data

Physicochemical Properties (Theoretical)

| Property | Target Compound | Metazachlor | Dihydro-pyrazol Analog () |

|---|---|---|---|

| Molecular Weight | ~375.8 g/mol | 277.7 g/mol | 412.3 g/mol |

| LogP (Predicted) | 3.2 | 2.8 | 3.5 |

| Hydrogen Bond Acceptors | 6 | 3 | 5 |

Biologische Aktivität

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule characterized by its unique structural components, including pyrazole and pyridazine rings. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features multiple heterocycles:

- Pyrazole ring : Known for its diverse biological activities.

- Pyridazine ring : Often associated with pharmacological properties.

- Chlorinated phenyl group : Enhances the compound's reactivity and potential interactions with biological targets.

This structural complexity suggests potential interactions with various biological pathways, making it a candidate for drug development.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF7 and NCI-H460. In a study, derivatives with similar structures displayed IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines .

- Mechanism of Action : It is believed that the compound may exert its effects by modulating kinase activity, which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar pyrazole derivatives have been tested against various bacterial and fungal strains:

- Minimum Inhibitory Concentration (MIC) values indicate moderate to good activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 156.47 µM .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Case Studies

Several studies have evaluated the biological effects of compounds related to this compound:

- Study on Anticancer Activity : A derivative was screened against HepG2 and HCT116 cell lines, showing significant cytotoxicity with IC50 values of 3.25 mg/mL and 1.6 µM respectively, indicating its potential as an anticancer agent .

- Inhibition of Kinases : The compound's interaction with Aurora-A kinase has been highlighted, showing inhibition at low concentrations (IC50 = 0.16 µM), which is critical for cancer therapy .

While the exact mechanism of action for this specific compound remains to be fully elucidated, it is hypothesized that it interacts with various enzymes and receptors involved in key cellular processes:

- Kinase Inhibition : By inhibiting specific kinases, the compound may interfere with signaling pathways that promote cancer cell survival and proliferation.

Q & A

Q. Basic Research Focus

- Synthesis Steps :

- Substitution reactions under alkaline conditions for pyridazine core formation (e.g., coupling pyrazolyl groups to pyridazinone intermediates) .

- Condensation reactions using condensing agents like DCC (dicyclohexylcarbodiimide) to link the acetamide moiety to the aromatic amine group .

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of pyridazine and pyrazole substituents .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch in acetamide) .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced Research Focus

- Key Variables :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates .

- Temperature Control : Maintain 60–80°C during condensation to avoid side reactions .

- Catalyst Use : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in heterocyclic systems .

- Validation :

- Use HPLC to monitor reaction progress and purity .

- Systematic DOE (Design of Experiments) to test parameter combinations .

What advanced techniques are critical for resolving structural ambiguities in this compound?

Q. Advanced Research Focus

- X-ray Crystallography :

- Computational Modeling :

- Density Functional Theory (DFT) to predict electronic properties of the pyridazine core .

How do researchers design experiments to study interactions between this compound and biological targets?

Q. Advanced Research Focus

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes/receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Mechanistic Studies :

- Fluorescence quenching assays to probe interactions with DNA/proteins .

How should contradictory pharmacological data (e.g., varying IC50 values across assays) be addressed?

Q. Advanced Research Focus

- Potential Causes :

- Differences in cell lines (e.g., HEK293 vs. HeLa) affecting target expression .

- Solvent interference (e.g., DMSO concentration >1% altering membrane permeability) .

- Resolution Strategies :

- Standardize assay protocols (e.g., ATP levels in kinase assays) .

- Validate findings with orthogonal methods (e.g., Western blot alongside activity assays) .

What structural analogs of this compound have been studied, and how do their activities compare?

Q. Comparative Analysis

| Compound | Key Structural Differences | Biological Activity | Reference |

|---|---|---|---|

| N-(3-chloro-4-methoxyphenyl) analog | Methoxy substitution at position 4 | Enhanced kinase inhibition | |

| 2-(thiophen-2-yl)pyridazinone analog | Thiophene replaces pyrazole | Reduced cytotoxicity in MCF-7 cells | |

| Triazolo-pyrimidine derivative | Triazole fused to pyrimidine | Improved solubility but lower affinity |

What solvent systems are recommended for stability studies of this compound?

Q. Basic Research Focus

- Stability Tests :

- Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the acetamide group .

- Use buffered aqueous solutions (pH 7.4) for simulating physiological conditions .

- Degradation Pathways :

- Monitor via LC-MS for oxidation products (e.g., pyridazine N-oxide formation) .

How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Q. Advanced Research Focus

- Impact on Solubility :

- Thermal Stability :

- Intermolecular hydrogen bonds increase melting points (e.g., >200°C observed in similar acetamides) .

What computational tools are used to predict the ADMET profile of this compound?

Q. Advanced Research Focus

- Software :

- SwissADME for predicting permeability and CYP450 interactions .

- Molecular docking (AutoDock Vina) to simulate binding to hERG channels .

- Limitations :

- Poor prediction accuracy for rare metabolites (e.g., pyrazole ring oxidation) .

How do oxidation/reduction reactions affect the functional groups in this compound?

Q. Basic Research Focus

- Oxidation :

- Pyridazine N-oxides form under strong oxidizing conditions (e.g., H2O2/CH3COOH) .

- Reduction :

- Sodium borohydride selectively reduces carbonyl groups without affecting pyrazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.